Cefatrizine

Description

This compound is a broad-spectrum, semisynthetic, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Orally active semisynthetic cephalosporin antibiotic with broad-spectrum activity.

See also: Cefadroxil (broader); this compound Propylene Glycolate (active moiety of).

Structure

2D Structure

3D Structure

Propriétés

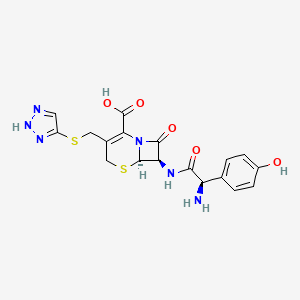

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022752 | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-14-6 | |

| Record name | Cefatrizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefatrizine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatrizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefatrizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefatrizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFATRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefatrizine's Mechanism of Action Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefatrizine, a first-generation cephalosporin, exerts its bactericidal effect on Gram-positive bacteria by inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. Like other β-lactam antibiotics, this compound's primary targets are the penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains. By acylating the active site of these enzymes, this compound effectively blocks the formation of a rigid cell wall, leading to cell lysis and bacterial death. This guide provides a detailed examination of this mechanism, supported by available in vitro activity data, relevant experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The structural integrity of Gram-positive bacteria is heavily reliant on a thick layer of peptidoglycan. The biosynthesis of this macromolecule is a complex process involving several enzymatic steps. The final and crucial step, transpeptidation, is catalyzed by PBPs. This process creates the peptide cross-links between adjacent glycan chains, forming a strong, mesh-like structure.

This compound's mechanism of action is centered on the disruption of this transpeptidation step[1]. The β-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the natural PBP substrate. This structural similarity allows this compound to bind to the active site of PBPs, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible binding inactivates the PBP, preventing it from carrying out its transpeptidation function. The inhibition of multiple PBP types disrupts the delicate balance of cell wall synthesis and degradation, ultimately resulting in a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and death[1].

The following diagram illustrates the core signaling pathway of this compound's action.

Caption: this compound's inhibitory action on PBPs disrupts peptidoglycan synthesis, leading to cell lysis.

In Vitro Activity of this compound Against Gram-Positive Bacteria

Early in vitro studies have demonstrated this compound's efficacy against a range of Gram-positive cocci. While comprehensive recent data is limited, historical studies provide valuable insights into its spectrum of activity.

| Gram-Positive Pathogen | This compound MIC (μg/mL) | Comparator MICs (μg/mL) | Reference(s) |

| Staphylococcus aureus | ≤1 | Cephalexin: Similar or less active | [2][3] |

| Streptococcus pyogenes | ≤1 | Cephalexin: Similar or less active | [2][3] |

| Streptococcus pneumoniae | ≤1 | Cephalexin: Similar or less active | [2][3] |

| Enterococci | Generally >1 | - | [2][3] |

Note: One study indicated that this compound was less active against Gram-positive bacteria compared to cephalothin, cefazolin, and cephapirin[4].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Gram-positive bacteria can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

The following diagram outlines the experimental workflow for MIC determination.

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of this compound to specific PBPs of Gram-positive bacteria can be assessed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.

Methodology:

-

Membrane Preparation: Bacterial cells (e.g., S. aureus) are grown to mid-logarithmic phase, harvested, and lysed to isolate the cell membranes containing the PBPs.

-

Competitive Binding: The membrane preparations are incubated with varying concentrations of this compound to allow for the binding of the antibiotic to the PBPs.

-

Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture. Bocillin FL will bind to the PBPs that are not already occupied by this compound.

-

SDS-PAGE and Visualization: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

-

IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC50 value, the concentration of this compound required to inhibit 50% of Bocillin FL binding, is then calculated for each PBP.

The workflow for the PBP binding assay is depicted in the following diagram.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound Activity Compared with That of Other Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activities of five oral cephalosporins against aerobic pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and clinical studies of this compound, a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefatrizine synthesis pathway and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefatrizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical properties of this compound, a broad-spectrum, first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties of this compound

This compound is a semi-synthetic cephalosporin characterized by its zwitterionic nature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1][2] |

| CAS Number | 51627-14-6 | [1][3] |

| Molecular Formula | C18H18N6O5S2 | [1][3][4] |

| Molecular Weight | 462.50 g/mol | [1][3][4] |

| Appearance | Rod-like crystals | [1] |

| Solubility | DMSO: 95 mg/mL (205.4 mM) | [5] |

| XLogP3 | -2.3 | [3][4] |

| Hydrogen Bond Donor Count | 5 | [3][6] |

| Hydrogen Bond Acceptor Count | 10 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Topological Polar Surface Area | 225 Ų | [3][4] |

| Exact Mass | 462.07801004 g/mol | [3][4] |

| Optical Rotation | [a]D23 +55.9° (c = 1% in 1N HCl) | [1] |

| UV max | 227, 272 nm | [1] |

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA). A common pathway involves the formation of a key intermediate, 7-amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA), followed by acylation with a protected D-(-)-α-amino-α-(4-hydroxyphenyl)acetic acid derivative.

The overall synthesis can be outlined as follows:

-

Formation of the 7-TACA intermediate : 7-ACA is reacted with potassium 1,2,3-triazole-5-thiolate. This reaction substitutes the acetoxy group at the C-3 position of 7-ACA with the 1,2,3-triazole-5-thiolate moiety.[7]

-

Acylation of the 7-amino group : The 7-TACA intermediate is then acylated at the 7-amino position using an activated form of D-(-)-p-hydroxyphenylglycine. A common reagent for this step is the Dane salt of D-(-)-p-hydroxyphenylglycine.[7]

-

Deprotection and purification : The resulting molecule is then deprotected and purified to yield this compound.[7]

Caption: A simplified schematic of the this compound synthesis pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, based on published literature, a general outline of the key reaction steps is provided below.

Synthesis of 7-Amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA)

-

Reactants : 7-Aminocephalosporanic acid (7-ACA) and potassium 1,2,3-triazole-5-thiolate.

-

Reaction Type : Condensation.

-

Description : This step involves the nucleophilic substitution of the acetoxy group at the C-3 position of the 7-ACA core with the triazolethiol. The reaction is typically carried out in a suitable solvent system.

Synthesis of this compound from 7-TACA

-

Reactants : 7-TACA and D-(-)-p-hydroxyphenylglycine Dane potassium salt.

-

Reaction Type : Acylation.

-

Description : The amino group at the C-7 position of the 7-TACA intermediate is acylated using the Dane salt of D-(-)-p-hydroxyphenylglycine. This reaction forms the amide linkage characteristic of this compound. The product is then subjected to purification steps to yield the final compound.[7]

Mechanism of Action

This compound, like other cephalosporin antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[8] This process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4][5]

-

Inhibition of Transpeptidation : PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains.

-

Disruption of Cell Wall Synthesis : By inactivating PBPs, this compound prevents the cross-linking of peptidoglycan, which is essential for the strength and rigidity of the bacterial cell wall.

-

Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]

Caption: The mechanism of antibacterial action of this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

Pharmacokinetics and Bioavailability of Cefatrizine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Cefatrizine, a broad-spectrum cephalosporin antibiotic, in various animal models. The data presented herein is crucial for preclinical assessment, dose optimization, and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models following oral and intravenous administration. These parameters are essential for comparing the drug's behavior across species and for extrapolating potential human pharmacokinetics.

Table 1: Pharmacokinetics of this compound in Calves (Oral Administration) [1]

| Parameter | Value | Conditions |

| Bioavailability (F) | ~35% | Pre-ruminating calves |

| Elimination Half-life (t½) | ~9 hours | Pre-ruminating calves |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. This section outlines the key experimental protocols employed in the cited studies.

Animal Models and Drug Administration

-

Rats: For oral administration studies, this compound is typically administered via oral gavage. The volume administered is generally kept low (e.g., 5 mL/kg) to prevent reflux and ensure accurate dosing. For intravenous administration, the lateral tail vein is a common route.

-

Dogs: In studies involving dogs, this compound can be administered orally in capsule form or intravenously via a cephalic or saphenous vein.

-

Rabbits: Intravenous administration in rabbits is often performed through the marginal ear vein.

-

Calves: Oral administration in pre-ruminating calves is a key model for studying the drug's behavior in young ruminants.[1]

Blood Sample Collection

To determine the plasma concentration of this compound over time, serial blood samples are collected at predetermined intervals. The timing of these collections is crucial for accurately calculating pharmacokinetic parameters.

-

Rabbits: Blood samples can be collected from the marginal ear vein. For serial sampling, an indwelling catheter may be placed to minimize stress to the animal.

-

General Protocol: Blood samples are typically collected at baseline (pre-dose) and at various time points post-administration, such as 5, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, and 24 hours. The exact sampling schedule may vary depending on the expected half-life of the drug in the specific animal model.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in plasma samples is most commonly quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation: A common initial step involves protein precipitation from the plasma sample using an organic solvent like acetonitrile or methanol. This is followed by centrifugation to separate the precipitated proteins, and the supernatant is then analyzed.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is frequently used for the separation of this compound.

-

Mobile Phase: The mobile phase composition can vary but often consists of a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter for achieving optimal separation.

-

Detection: this compound is typically detected using a UV detector at a wavelength of 269 nm.[2]

-

Internal Standard: An internal standard is often used to improve the accuracy and precision of the quantification.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the pharmacokinetic analysis of this compound.

References

The Crucial Interaction: A Technical Guide to Cephalosporin Binding Affinity for Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporins represent a cornerstone of antibacterial therapy, exerting their bactericidal effects through the inhibition of bacterial cell wall synthesis. This critical process is mediated by their interaction with a group of enzymes known as penicillin-binding proteins (PBPs). Understanding the binding affinity and kinetics of cephalosporins to various PBPs is paramount for the development of new and more effective antimicrobial agents to combat the growing threat of antibiotic resistance.

This technical guide provides an in-depth overview of the binding affinity of cephalosporins to PBPs. While specific quantitative binding data for the first-generation cephalosporin Cefatrizine is not extensively available in recent literature, this paper will utilize data from other representative cephalosporins to illustrate the core principles, experimental methodologies, and data interpretation central to this field of research. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel β-lactam antibiotics.

This compound, like other β-lactam antibiotics, targets and inactivates PBPs located on the inner membrane of the bacterial cell wall.[1] This inactivation disrupts the cross-linkage of peptidoglycan chains, a process essential for maintaining the strength and rigidity of the bacterial cell wall.[1] The ultimate result is the weakening of the cell wall, leading to cell lysis and bacterial death.[1]

Mechanism of Action: The Cephalosporin-PBP Interaction

The fundamental mechanism of action for all β-lactam antibiotics, including cephalosporins, involves the acylation of the active site serine of PBPs.[2] PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall.[][4] By mimicking the D-Ala-D-Ala substrate of the transpeptidase, the strained β-lactam ring of the cephalosporin forms a stable, covalent acyl-enzyme intermediate with the PBP, rendering it inactive.[2] This disruption of cell wall synthesis is ultimately lethal to the bacterium.[5]

The logical relationship of this inhibitory mechanism can be visualized as follows:

Quantitative Analysis of PBP Binding Affinity

The efficacy of a cephalosporin is closely tied to its binding affinity for specific PBPs. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. A lower IC50 value indicates a higher binding affinity.

Table 1: IC50 (µg/mL) of Ceftaroline and Comparator β-Lactams for PBPs from Staphylococcus aureus

| PBP Target | Ceftaroline | Ceftriaxone | Cefotaxime |

| PBP1 | ≤0.5 | >256 | >256 |

| PBP2 | ≤0.5 | 8 | 4 |

| PBP2a (MRSA) | 0.01 - 1 | >256 | >256 |

| PBP3 | ≤0.5 | 16 | 8 |

Data compiled from studies on various S. aureus strains, including methicillin-resistant S. aureus (MRSA).[6][7]

Table 2: IC50 (µg/mL) of Ceftaroline and Comparator β-Lactams for PBPs from Streptococcus pneumoniae

| PBP Target | Ceftaroline | Ceftriaxone | Cefotaxime |

| PBP1a | 0.125 - 0.25 | 0.5 - 1 | 0.25 - 0.5 |

| PBP1b | 0.5 - 1 | 2 - 4 | 1 - 2 |

| PBP2a | 0.1 - 4 | >16 | >16 |

| PBP2b | 0.5 - 4 | >16 | >16 |

| PBP2x | 0.1 - 1 | 0.5 - 2 | 0.25 - 1 |

| PBP3 | 0.1 - 4 | 2 - 8 | 1 - 4 |

Data compiled from studies on penicillin-susceptible and penicillin-resistant S. pneumoniae strains.[6][7]

Table 3: IC50 (µg/mL) of Oral Cephalosporins for PBPs from Escherichia coli

| PBP Target | Cefetamet | Cefixime | Cefuroxime |

| PBP1s | >5 | 0.25 | 0.5 |

| PBP3 | 0.25 | 0.25 | 0.5 |

Data from a study on E. coli C600.[8]

Experimental Protocols for Determining PBP Binding Affinity

The determination of PBP binding affinity is a critical step in the evaluation of new β-lactam antibiotics. The most common method is a competitive binding assay using a labeled penicillin, such as radiolabeled penicillin G or a fluorescently labeled penicillin like Bocillin-FL.

Detailed Methodology: Competitive PBP Binding Assay

-

Preparation of Bacterial Membranes:

-

Bacterial cells are cultured to mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline).

-

The cell pellet is resuspended in buffer and lysed, typically by sonication or French press, to release the cellular contents.

-

The cell lysate is then subjected to ultracentrifugation to pellet the bacterial membranes, which contain the PBPs.

-

The membrane pellet is washed and resuspended in a storage buffer, and the total protein concentration is determined.

-

-

Competitive Binding Assay:

-

A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of the unlabeled test cephalosporin (e.g., this compound) for a defined period to allow for binding to the PBPs.

-

A constant, saturating concentration of a labeled penicillin (e.g., [³H]penicillin G or Bocillin-FL) is then added to the mixture and incubated further. The labeled penicillin will bind to any PBPs that have not been occupied by the test cephalosporin.

-

The reaction is stopped, often by the addition of an excess of unlabeled penicillin G followed by centrifugation to pellet the membranes.

-

-

Detection and Quantification:

-

For radiolabeled assays: The membrane pellets are washed to remove unbound radiolabeled penicillin. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

-

For fluorescently labeled assays: The proteins are separated by SDS-PAGE. The gel is then visualized under UV light to detect the fluorescent signal from the Bocillin-FL bound to the PBPs. The intensity of the fluorescent bands is quantified using densitometry.

-

-

Data Analysis:

-

The amount of labeled penicillin bound to the PBPs is plotted against the concentration of the unlabeled test cephalosporin.

-

The IC50 value is determined as the concentration of the test cephalosporin that results in a 50% reduction in the binding of the labeled penicillin.

-

A typical workflow for such an experiment is illustrated in the following diagram:

Conclusion

The interaction between cephalosporins and penicillin-binding proteins is a complex and critical determinant of their antibacterial efficacy. While specific quantitative data for this compound's PBP binding affinity remains to be fully elucidated in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating these crucial interactions. The comparative data for other cephalosporins highlight the diversity in PBP binding profiles, which in turn influences their spectrum of activity and clinical utility. Further research to delineate the precise PBP binding characteristics of this compound would be invaluable for optimizing its clinical use and for the future design of next-generation cephalosporins.

References

- 1. This compound | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Broad-Spectrum Cephalosporin: A Technical History of Cefatrizine

Published: November 7, 2025

Abstract

This technical guide provides an in-depth exploration of the historical development and discovery of Cefatrizine, a broad-spectrum, semi-synthetic cephalosporin antibiotic. Aimed at researchers, scientists, and drug development professionals, this document details the scientific journey from the foundational discovery of cephalosporins to the targeted synthesis and evaluation of this compound. It includes a chronological account of its development, detailed experimental protocols from seminal studies, quantitative data on its antimicrobial activity and pharmacokinetics, and visualizations of its mechanism of action and the experimental workflows that defined its early assessment.

Introduction: The Quest for Improved Cephalosporins

The story of this compound begins within the broader narrative of cephalosporin antibiotics, a class of β-lactams first isolated from the fungus Acremonium strictum (previously Cephalosporium acremonium) in 1945 by the Italian scientist Giuseppe Brotzu.[1] This discovery paved the way for a new generation of antibiotics with a broader spectrum of activity than penicillins. By the 1970s, the focus of antibiotic research had shifted towards the chemical modification of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), to create semi-synthetic derivatives with enhanced oral bioavailability, greater stability against β-lactamases, and a wider range of antibacterial activity.

It was in this scientific climate that this compound (formerly known as SK&F 60771) emerged from the research laboratories of Smith Kline & French (now part of GlaxoSmithKline).[2] The development of this compound was part of a systematic effort to synthesize and evaluate a series of 7-phenylglycyl cephalosporins with various 3-heterocyclicthiomethyl substituents, aiming to optimize their pharmacological and microbiological profiles.[2]

The Discovery and Development of this compound: A Chronological Overview

The development of this compound can be traced back to the early 1970s, with a key publication in 1976 by Dunn et al. detailing the structure-activity relationship studies that led to its selection.[2] The research was driven by the need for an orally active cephalosporin with a broader spectrum of activity, particularly against Gram-negative bacteria, than the then-available first-generation agents like cephalexin.[3]

The key innovation in the development of this compound was the strategic combination of a 7-[R-2-amino-2-(4-hydroxyphenyl)acetamido] side chain with a 3-(1H-1,2,3-triazol-4-ylthiomethyl) substituent on the 7-ACA nucleus.[2] This specific combination was found to confer a desirable balance of potent in vitro antibacterial activity and excellent in vivo efficacy in animal models, coupled with favorable pharmacokinetic properties upon oral administration.[1]

Chemical Synthesis of this compound

The synthesis of this compound, like other semi-synthetic cephalosporins, starts with the core molecule 7-aminocephalosporanic acid (7-ACA), which is obtained from the fermentation of Cephalosporium acremonium.[4][5] The synthesis then proceeds through the acylation of the 7-amino group of 7-ACA with a suitable side chain.

A plausible synthetic route, based on the information from the foundational research, involves the following key steps:

-

Preparation of the Side Chain: The D-(-)-α-amino-p-hydroxyphenylacetic acid side chain is suitably protected.

-

Acylation: The protected side chain is then coupled to the 7-amino group of 7-ACA.

-

Introduction of the 3-Substituent: The 3-acetoxymethyl group of 7-ACA is displaced by a nucleophilic substitution reaction with 4-mercapto-1H-1,2,3-triazole to introduce the characteristic 3-heterocyclicthiomethyl substituent.

-

Deprotection: The protecting groups on the side chain are removed to yield the final active this compound molecule.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics.[6] The core of this action is the binding of this compound to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6] Peptidoglycan provides structural integrity to the bacterial cell wall.

By acylating the active site of PBPs, this compound inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall and, ultimately, to cell lysis and bacterial death.

References

- 1. Laboratory studies with this compound (SK + F 60771), a new broad-spectrum orally-active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally active 7-phenylglycyl cephalosporins. Structure-activity studies related to this compound (SK&F 60771) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and Clinical Studies of this compound, a New Semisynthetic Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum [mdpi.com]

- 6. What is this compound used for? [synapse.patsnap.com]

Cefatrizine Degradation Pathways: A Technical Guide to Stability Under Acidic and Alkaline Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a first-generation cephalosporin antibiotic characterized by its broad spectrum of activity against various bacterial infections. As with all β-lactam antibiotics, the stability of this compound is a critical parameter influencing its efficacy, safety, and shelf-life. The central structural feature of this compound, the β-lactam ring, is susceptible to hydrolysis under both acidic and alkaline conditions, leading to a loss of antibacterial activity. This technical guide provides an in-depth analysis of the degradation pathways of this compound under these stress conditions, based on established knowledge of cephalosporin chemistry and forced degradation studies of structurally related compounds. Detailed experimental protocols for analyzing this degradation are also presented to aid researchers in their stability-indicating studies.

Core Degradation Mechanisms of Cephalosporins

The degradation of cephalosporins like this compound is primarily driven by the hydrolysis of the four-membered β-lactam ring. This process can be catalyzed by both acid and base. The reactivity of the β-lactam ring is a consequence of significant ring strain and the electrophilic nature of the carbonyl carbon. Additionally, substituents at the C-3 and C-7 positions of the dihydrothiazine ring can influence the rate and pathway of degradation. For this compound, the key structural features to consider are the D-α-aminophenylacetyl group at C-7 and the (1H-1,2,3-triazol-4-yl)thiomethyl group at C-3.

Degradation Pathway of this compound Under Acidic Conditions

Under acidic conditions, the primary degradation pathway for many cephalosporins involves the acid-catalyzed hydrolysis of the β-lactam ring.[1] This proceeds through the protonation of the β-lactam carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

A proposed pathway for the acid-catalyzed degradation of this compound is as follows:

-

Protonation of the β-lactam carbonyl: The initial step is the protonation of the carbonyl oxygen of the β-lactam ring by a hydronium ion.

-

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

β-Lactam ring opening: The tetrahedral intermediate collapses, resulting in the cleavage of the amide bond within the β-lactam ring. This forms an inactive penicilloic acid-like derivative.

-

Further degradation: Following the opening of the β-lactam ring, further degradation can occur, potentially involving the side chains. For some cephalosporins, this can lead to the formation of various smaller, inactive molecules. In the case of Cefazolin, a structurally similar cephalosporin, acid hydrolysis leads to the formation of cefazoloic acid which can subsequently form a lactone and undergo decarboxylation.[1]

Caption: Proposed Acidic Degradation Pathway of this compound.

Degradation Pathway of this compound Under Alkaline Conditions

In alkaline environments, the degradation of this compound is typically more rapid than in acidic or neutral conditions. The primary mechanism is the hydroxide ion-catalyzed hydrolysis of the β-lactam ring.

A proposed pathway for the alkaline degradation of this compound is as follows:

-

Nucleophilic attack by hydroxide: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the β-lactam ring.

-

Formation of a tetrahedral intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.

-

β-Lactam ring opening: The intermediate collapses, cleaving the β-lactam ring and forming the inactive carboxylate salt of the corresponding penicilloic acid-like derivative.

-

Epimerization and other reactions: Under basic conditions, other reactions such as epimerization at C-7 can also occur. Studies on the similar compound cefazolin have shown the formation of the 7-epimer as a degradation product in basic solutions.[1]

Caption: Proposed Alkaline Degradation Pathway of this compound.

Quantitative Data Summary

| Parameter | Acidic Conditions | Alkaline Conditions | Analytical Technique |

| Parent Drug Remaining (%) | To be determined | To be determined | HPLC-UV |

| Major Degradation Product 1 (%) | To be determined | To be determined | HPLC-UV |

| Major Degradation Product 2 (%) | To be determined | To be determined | HPLC-UV |

| Total Impurities (%) | To be determined | To be determined | HPLC-UV |

| Half-life (t½) | To be determined | To be determined | Kinetic modeling of HPLC data |

| Degradation Rate Constant (k) | To be determined | To be determined | Kinetic modeling of HPLC data |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for related cephalosporins.[1]

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies of this compound.

Preparation of Solutions

-

This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).

-

Acidic Solution: 0.1 M Hydrochloric Acid (HCl).

-

Alkaline Solution: 0.1 M Sodium Hydroxide (NaOH).

Acidic Degradation Protocol

-

To a known volume of the this compound stock solution, add an equal volume of 0.1 M HCl.

-

Maintain the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

-

Analyze the sample by HPLC-UV.

Alkaline Degradation Protocol

-

To a known volume of the this compound stock solution, add an equal volume of 0.1 M NaOH.

-

Maintain the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours), as alkaline degradation is typically faster.

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl.

-

Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

-

Analyze the sample by HPLC-UV.

HPLC-UV Method for Quantification

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254-270 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

LC-MS/MS Method for Identification of Degradation Products

-

Utilize an HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF)) with an electrospray ionization (ESI) source.

-

The HPLC conditions can be similar to the quantification method.

-

Operate the mass spectrometer in both positive and negative ion modes to obtain the molecular weights of the degradation products.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which are crucial for structural elucidation.

NMR Spectroscopy for Structural Elucidation

-

For definitive structural confirmation of major degradation products, isolation of the impurities by preparative HPLC is necessary.

-

Dissolve the isolated impurities in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure of the degradation products.

Conclusion

The stability of this compound is compromised under both acidic and alkaline conditions, primarily through the hydrolysis of the β-lactam ring. While specific degradation products for this compound have not been extensively reported in publicly available literature, a thorough understanding can be derived from the degradation pathways of structurally similar cephalosporins such as Cefazolin. The proposed pathways and experimental protocols in this guide provide a robust framework for researchers and drug development professionals to conduct comprehensive stability studies on this compound. Such studies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this important antibiotic.

References

The Stability Profile of Cefatrizine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a first-generation cephalosporin antibiotic that has been used in the treatment of various bacterial infections. Understanding its physical and chemical stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the available scientific literature on the stability profile of this compound, with a focus on its degradation kinetics, the influence of environmental factors, and the analytical methodologies employed for its stability assessment.

Chemical and Physical Properties

While detailed proprietary data on the physicochemical properties of this compound is not extensively available in the public domain, it is known to be a semi-synthetic cephalosporin. Like other cephalosporins, its stability is intrinsically linked to the integrity of the β-lactam ring, which is susceptible to hydrolysis.

Stability in Solution

This compound exhibits limited stability in aqueous solutions, a characteristic common to many β-lactam antibiotics. The degradation of this compound in solution is influenced by several factors, including pH, temperature, and the presence of other excipients.

Effect of pH

Effect of Temperature

Temperature is another crucial factor affecting the stability of this compound in solution. Elevated temperatures accelerate the degradation process. Even at low temperatures, this compound has a tendency to lose potency in aqueous solutions and normal sera[1]. Storage at 4°C provides better stability compared to storage in a frozen state at -20°C[1].

Stabilization in Solution

To counteract its inherent instability in aqueous media, various stabilizing agents have been investigated. Sodium metabisulphite (Na₂S₂O₅), a reducing agent, has been shown to stabilize this compound during storage. This stabilizing effect is observed in tap water, deionized water, and to a lesser extent, in a citric acid-phosphate buffer at pH 6. The stabilizing effect of sodium metabisulphite is temperature-dependent[1].

Solid-State Stability

Information regarding the comprehensive solid-state stability of this compound, including the effects of humidity and temperature on the powdered form, is not extensively detailed in the currently available scientific literature. For many pharmaceuticals, solid-state stability is a critical parameter influencing shelf-life and formulation strategies.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation data for this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) is not widely published, a stability-indicating HPLC assay for this compound pentahydrate in combination with potassium clavulanate has been reported. This study mentions that forced degradation studies were performed, and the degraded products were well resolved from the parent drug peaks, confirming the specificity of the method. However, detailed quantitative results of these studies are not provided.

Degradation Pathways

The elucidation of degradation pathways is crucial for identifying potential degradation products that may impact the safety and efficacy of a drug product. Due to the limited availability of specific studies on this compound, its detailed degradation pathways and the structural identification of its degradation products have not been extensively reported. For many cephalosporins, the primary degradation pathway involves the hydrolysis of the β-lactam ring.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not comprehensively available in a single source. However, based on related literature for cephalosporins, a general approach can be outlined.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the drug substance in the presence of its degradation products. A reported HPLC method for the simultaneous determination of this compound pentahydrate and potassium clavulanate provides some insight into a potential analytical approach.

Workflow for a Typical Stability-Indicating HPLC Method Development and Validation

Caption: Workflow for Stability-Indicating HPLC Method.

Conclusion

The available scientific literature provides a foundational understanding of the stability challenges associated with this compound, particularly its inherent instability in aqueous solutions. The stabilizing effects of acidic conditions and reducing agents have been noted. However, a significant gap exists in the public domain regarding comprehensive quantitative data on its degradation kinetics under various stress conditions, detailed degradation pathways, and solid-state stability. For researchers and drug development professionals, this underscores the necessity for further dedicated studies to fully characterize the physical and chemical stability profile of this compound. Such studies would be instrumental in the rational design of stable dosage forms and the establishment of appropriate storage and handling conditions. Future work should focus on conducting systematic forced degradation studies, elucidating degradation product structures using modern analytical techniques like LC-MS/MS, and performing detailed kinetic studies to establish a complete pH-rate profile and determine the effects of temperature and humidity.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cefatrizine in Biological Matrices by LC-MS/MS

Application Note: UPLC-MS/MS Analysis of Cefatrizine and its Potential Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the cephalosporin antibiotic Cefatrizine and its potential metabolites in human plasma. This compound is primarily excreted unchanged in the urine; however, minor metabolic pathways may exist.[1] This method is designed to provide high-throughput analysis, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol includes a straightforward protein precipitation step for sample preparation, followed by a rapid UPLC separation and highly selective MS/MS detection.

Introduction

This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical application. While studies have shown that a significant portion of this compound is excreted unmetabolized, a comprehensive analytical method for the parent drug and its potential metabolites is essential for a complete pharmacokinetic profile.[1] This UPLC-MS/MS method offers superior speed, resolution, and sensitivity compared to conventional HPLC methods, enabling the accurate quantification of this compound and the detection of potential trace-level metabolites.

Potential Metabolites of this compound

Based on the chemical structure of this compound and known biotransformation pathways of cephalosporins, the following potential metabolites are considered in this application note:

-

Metabolite 1 (M1): Hydrolysis Product: Opening of the β-lactam ring is a common degradation pathway for cephalosporins.

-

Metabolite 2 (M2): Epoxide: The vinyl group on the triazine ring could undergo epoxidation.

-

Metabolite 3 (M3): Diol: Subsequent hydrolysis of the epoxide would result in a diol.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its potential metabolites from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Cefadroxil, 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Method

The chromatographic separation is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Table 2: MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| This compound | 464.1 | 271.1 | 0.05 | 25 |

| M1 (Hydrolysis) | 482.1 | 271.1 | 0.05 | 28 |

| M2 (Epoxide) | 480.1 | 271.1 | 0.05 | 27 |

| M3 (Diol) | 498.1 | 271.1 | 0.05 | 30 |

| Cefadroxil (IS) | 364.1 | 208.1 | 0.05 | 22 |

Results and Discussion

This method is designed to provide excellent chromatographic peak shape and separation for this compound and its potential metabolites. The use of a sub-2 µm particle column allows for rapid analysis times without compromising resolution. The MS/MS detection in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for quantification in a complex biological matrix like plasma.

Table 3: Expected Retention Times and Limits of Quantification

| Analyte | Expected Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) |

| This compound | 2.1 | 1 | 1000 |

| M1 (Hydrolysis) | 1.5 | 5 | 500 |

| M2 (Epoxide) | 2.3 | 5 | 500 |

| M3 (Diol) | 1.8 | 5 | 500 |

| Cefadroxil (IS) | 1.9 | - | - |

Visualizations

Caption: Experimental workflow for the preparation and analysis of plasma samples.

Caption: Potential metabolic pathways of this compound.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and selective approach for the quantitative analysis of this compound and its potential metabolites in human plasma. The simple sample preparation and fast chromatographic runtime make it ideal for high-throughput applications in drug metabolism and pharmacokinetic research. This method can be a valuable tool for researchers, scientists, and drug development professionals working with this compound.

References

Protocol for in vitro susceptibility testing of Cefatrizine

Disclaimer: As of November 2025, standardized protocols and interpretive breakpoints for Cefatrizine are not provided by major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols are based on general standardized methods for cephalosporin antibiotics and historical data for this compound. Researchers, scientists, and drug development professionals should validate these methods for their specific applications.

Introduction

This compound is a first-generation cephalosporin antibiotic. Determining the in vitro susceptibility of bacterial isolates to this compound is crucial for research and drug development purposes. This document provides detailed protocols for two common methods of in vitro susceptibility testing: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the zone of inhibition. These protocols are harmonized with the general principles outlined by CLSI and EUCAST for cephalosporin testing.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[1]

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it with CAMHB to the desired starting concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well microtiter plate using CAMHB to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.

Materials:

-

This compound disks (A historical study used 30 µg disks; however, this concentration must be validated)[2]

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)[1][3]

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Aseptically apply the this compound disks to the surface of the inoculated MHA plate. Ensure that the disks are in firm contact with the agar and are at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: Measure the diameter of the zones of complete inhibition to the nearest millimeter.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.[4] Standard QC strains with known susceptibility profiles for cephalosporins should be tested with each batch of susceptibility tests. The results should fall within the acceptable ranges established by CLSI or EUCAST for the specific QC strain and antimicrobial agent.

Table 1: Recommended Quality Control Strains for Cephalosporin Susceptibility Testing

| Quality Control Strain | Testing Method |

| Escherichia coli ATCC® 25922™ | Broth Microdilution & Disk Diffusion |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion |

| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution & Disk Diffusion |

| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution |

| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution & Disk Diffusion |

| Haemophilus influenzae ATCC® 49766™ | Broth Microdilution & Disk Diffusion |

Data Presentation

The following tables summarize historical MIC data for this compound against various bacterial isolates. It is important to note that this data is from older studies and may not reflect current resistance patterns. Interpretive criteria (susceptible, intermediate, resistant) have not been established by CLSI or EUCAST for this compound.

Table 2: Historical Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 100 | 0.25 | 0.5 | 0.12 - >128 |

| Staphylococcus epidermidis | 50 | 0.25 | 1.0 | 0.12 - >128 |

| Streptococcus pyogenes | 50 | 0.12 | 0.25 | ≤0.06 - 0.5 |

| Streptococcus pneumoniae | 50 | 0.25 | 0.5 | 0.12 - 1.0 |

| Enterococcus faecalis | 50 | >128 | >128 | 16 - >128 |

Data compiled from historical research articles. These values should be used for informational purposes only.

Table 3: Historical Minimum Inhibitory Concentration (MIC) Data for this compound against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 100 | 4.0 | 16.0 | 1.0 - >128 |

| Klebsiella pneumoniae | 50 | 4.0 | 16.0 | 1.0 - >128 |

| Proteus mirabilis | 50 | 8.0 | 32.0 | 2.0 - >128 |

| Enterobacter cloacae | 25 | 16.0 | >128 | 2.0 - >128 |

| Haemophilus influenzae | 25 | 2.0 | 4.0 | 0.5 - 8.0 |

Data compiled from historical research articles. These values should be used for informational purposes only.

Visualization

References

Application Notes and Protocols for Cefatrizine Stock Solution in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefatrizine is a broad-spectrum, first-generation cephalosporin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This disruption of peptidoglycan cross-linking leads to the weakening of the cell wall and subsequent cell lysis. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for the proper preparation and storage of its stock solutions.

Table 1: Solubility and Stability of this compound

| Property | Data | Reference |

| Solubility in DMSO | 95 mg/mL (205.4 mM) | [1] |

| Aqueous Solubility | Exhibits U-shaped solubility against pH, with a minimum solubility of 4.6 x 10⁻² M. | [2] |

| Aqueous Stability | Prone to degradation at neutral pH, with a half-life of about 6 hours at 35°C.[2] | [2] |

| Reasonably stable in acidic conditions (below pH 4), with a half-life of 14 days at 35°C.[2] | [2] | |

| Stabilization | Can be stabilized in aqueous solutions with sodium metabisulphite or by acidification with hydrochloric acid.[3] | [3] |

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO (Recommended for most in vitro applications)

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is approximately 462.49 g/mol .

-

To prepare 1 mL of a 100 mM stock solution, you will need:

-

Mass (g) = 0.1 mol/L * 0.001 L * 462.49 g/mol = 0.04625 g = 46.25 mg

-

-

-

Weigh the this compound powder:

-

In a sterile microcentrifuge tube, accurately weigh 46.25 mg of this compound powder.

-

-

Dissolve in DMSO:

-

Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

-

Aliquot and Store:

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for long-term storage.

-

Preparation of an Aqueous this compound Stock Solution (for applications where DMSO is not suitable)

Due to the instability of this compound in neutral aqueous solutions, this protocol requires acidification to ensure stability.

Materials:

-

This compound powder

-

Sterile, deionized water

-

2 N Hydrochloric acid (HCl), sterile

-

Sterile conical tubes or vials

-

Vortex mixer

-

Analytical balance

-

pH meter or pH indicator strips

-

0.22 µm sterile syringe filter

-

Personal Protective Equipment (PPE)

Procedure:

-

Weigh this compound:

-

Based on the desired concentration, weigh the appropriate amount of this compound powder into a sterile conical tube.

-

-

Initial Dissolution:

-

Add a portion of the final volume of sterile, deionized water and vortex to suspend the powder.

-

-

Acidification and Stabilization:

-

Final Volume and Sterilization:

-

Bring the solution to the final desired volume with sterile, deionized water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

-

Aliquot and Store:

Storage and Handling

Proper storage and handling are critical to maintaining the potency of this compound stock solutions.

Table 2: Storage Recommendations for this compound Stock Solutions

| Stock Solution Solvent | Storage Temperature | Duration | Notes |

| DMSO | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Store in small, single-use aliquots. |

| Acidified Aqueous Solution (pH < 4) | 4°C | Up to 4 weeks | Storage at 4°C is preferable to freezing for solutions stabilized with sodium metabisulphite.[3] |

| Room Temperature | Up to 4 weeks | When stabilized with 0.1 ml of 2 N HCl per 2 ml of solution.[3] |

General Handling Guidelines:

-

Always use aseptic techniques when handling stock solutions to prevent microbial contamination.

-

Before use, thaw frozen aliquots at room temperature or in a 37°C water bath.

-

Vortex the solution gently before preparing working dilutions.

-

Avoid exposing the stock solution to light for extended periods.

Application in Cell Culture

For in vitro experiments, the this compound stock solution should be diluted in cell culture medium to the desired final working concentration. Typical working concentrations for in vitro studies can range from low µg/mL to over 100 µg/mL depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Important Consideration for Solvents in Cell Culture:

-

DMSO: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to some cell lines.

-

Acidified Solutions: When using an acidified stock solution, ensure that the final pH of the cell culture medium is not significantly altered upon addition of the this compound working solution.

Visualizations

Mechanism of Action

Caption: this compound's mechanism of action.

Experimental Workflow: Stock Solution Preparation

References

Solid-Phase Extraction Method for Cefatrizine from Plasma Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the extraction of Cefatrizine, a broad-spectrum cephalosporin antibiotic, from human plasma samples using solid-phase extraction (SPE). The described method is designed to yield high-purity samples suitable for downstream quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a second-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction has become a preferred method for sample preparation from complex biological matrices like plasma due to its high selectivity, efficiency, and potential for automation.[1][2][3][4] This protocol outlines a robust SPE procedure using a C18 reversed-phase cartridge, a common choice for the extraction of cephalosporins from plasma.[1][5]

Principle of the Method

This method utilizes a reversed-phase solid-phase extraction mechanism. Plasma proteins are first precipitated to prevent clogging of the SPE cartridge and to release the drug. The plasma sample, after protein precipitation and pH adjustment, is loaded onto a C18 SPE cartridge. This compound, being a moderately polar compound, is retained on the hydrophobic C18 sorbent while more polar, interfering substances are washed away. Finally, this compound is eluted from the cartridge with a suitable organic solvent, resulting in a concentrated and purified sample ready for analysis.

Data Presentation

The following tables summarize the expected performance characteristics of this SPE method. These values are based on typical results obtained for similar cephalosporin antibiotics and may vary depending on the specific experimental conditions and analytical instrumentation used.

Table 1: SPE Method Parameters

| Parameter | Description |

| SPE Sorbent | C18 (Octadecylsilyl) |

| Sample Volume | 1.0 mL |

| Elution Volume | 1.0 mL |

| pH of Sample | ~1.5 (Adjusted with Phosphate Buffer) |

| Analysis Method | HPLC-UV |

Table 2: Expected Method Performance

| Parameter | Expected Value |

| Recovery | > 85% |

| Precision (RSD) | < 15% |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Analyte and instrument dependent |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase extraction of this compound from plasma.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., another cephalosporin not present in the sample)

-

Human plasma (drug-free)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetone (ACS grade)

-

Phosphoric acid

-

Sodium phosphate

-

Deionized water (18 MΩ·cm)

-

C18 SPE cartridges (e.g., Sep-Pak Vac C18, 1 mL)[1]

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

pH meter

Solutions Preparation

-

Phosphate Buffer (50 mM, pH 1.5): Prepare a 50 mM solution of sodium phosphate in deionized water. Adjust the pH to 1.5 using phosphoric acid.

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.

-

This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a mixture of methanol and water.

Sample Preparation Protocol

-

Spiking: To 1.0 mL of human plasma in a centrifuge tube, add a known amount of the internal standard solution. For calibration standards and quality control samples, add the appropriate this compound working standard solution.

-

Protein Precipitation: Add 2.0 mL of cold acetonitrile or 3.0 mL of acetone to the plasma sample.[1]

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the residue in 2.0 mL of 50 mM phosphate buffer (pH 1.5).[1]

Solid-Phase Extraction Protocol

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2.0 mL of methanol followed by 5.0 mL of deionized water through the cartridge.[1] Do not allow the cartridge to dry out.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 2.0 mL of 50 mM phosphate buffer (pH 1.5) through it.

-

Sample Loading: Load the reconstituted sample onto the SPE cartridge at a low flow rate (approximately 0.1-0.5 mL/min).[1]

-

Washing: Wash the cartridge with 2.0 mL of deionized water to remove any remaining interfering substances.[1]

-

Drying: Dry the cartridge under vacuum for 1-2 minutes.

-

Elution: Elute the this compound and internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[1]

Final Sample Preparation for HPLC Analysis

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the HPLC mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the HPLC system for analysis.

Method Validation Considerations

For use in regulated bioanalysis, this method should be fully validated according to the relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Assess potential interference from endogenous plasma components and other medications.

-

Linearity: Determine the concentration range over which the method is linear.

-

Accuracy and Precision: Evaluate the intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).

-

Recovery: Determine the extraction efficiency of this compound and the internal standard.

-

Matrix Effect: Investigate the potential for ion suppression or enhancement from the plasma matrix.

-

Stability: Assess the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion